Cas no 70680-20-5 (Stemphol)

Stemphol 化学的及び物理的性質
名前と識別子
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- 1,3-Benzenediol,2-butyl-5-pentyl-
- 2-butyl-5-pentylbenzene-1,3-diol
- 2-Butyl-5-pentylresorcinol
- 2-Butyl-5-pentyl-1,3-benzenediol
- 2-Butyl-5-pentylresorcin
- Stemphol
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- MDL: MFCD27969205
計算された属性
- せいみつぶんしりょう: 236.17772
- どういたいしつりょう: 236.178
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.008
- ふってん: 379.2°Cat760mmHg
- フラッシュポイント: 174.4°C
- 屈折率: 1.59
- PSA: 40.46
- LogP: 4.17310
Stemphol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S687345-25mg |
Stemphol |
70680-20-5 | 25mg |
$207.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D771475-100mg |
2-Butyl-5-pentylresorcinol |
70680-20-5 | 95% | 100mg |
$650 | 2024-06-06 | |
Aaron | AR00FNWJ-250mg |
2-Butyl-5-pentylresorcinol |
70680-20-5 | 96% | 250mg |
$1037.00 | 2023-12-14 | |
Aaron | AR00FNWJ-100mg |
2-Butyl-5-pentylresorcinol |
70680-20-5 | 96% | 100mg |
$595.00 | 2023-12-14 | |
Aaron | AR00FNWJ-500mg |
2-Butyl-5-pentylresorcinol |
70680-20-5 | 96% | 500mg |
$1478.00 | 2023-12-14 | |
eNovation Chemicals LLC | D771475-1g |
2-Butyl-5-pentylresorcinol |
70680-20-5 | 95% | 1g |
$3255 | 2025-02-20 | |
A2B Chem LLC | AH29719-250mg |
2-Butyl-5-pentylresorcinol |
70680-20-5 | 96% | 250mg |
$1060.00 | 2024-04-19 | |
TRC | S687345-250mg |
Stemphol |
70680-20-5 | 250mg |
$1642.00 | 2023-05-17 | ||
A2B Chem LLC | AH29719-500mg |
2-Butyl-5-pentylresorcinol |
70680-20-5 | 96% | 500mg |
$1510.00 | 2024-04-19 | |
1PlusChem | 1P00FNO7-100mg |
2-Butyl-5-pentylresorcinol |
70680-20-5 | 96% | 100mg |
$551.00 | 2024-04-21 |
Stemphol 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Stempholに関する追加情報
Introduction to 1,3-Benzenediol,2-butyl-5-pentyl (CAS No. 70680-20-5) and Its Emerging Applications in Chemical Biology
1,3-Benzenediol,2-butyl-5-pentyl, identified by the chemical abstracts service number CAS No. 70680-20-5, is a structurally unique aromatic diol derivative that has garnered significant attention in the field of chemical biology due to its distinct molecular architecture and potential biological activities. This compound, featuring a benzene core substituted with two hydroxyl groups at the 1 and 3 positions and alkyl chains at the 2 and 5 positions, presents a promising scaffold for further chemical modifications and functionalization. The presence of both hydroxyl and alkyl groups endows it with versatile reactivity, making it a valuable candidate for exploring novel pharmacological and biochemical applications.
The synthesis of 1,3-benzenediol,2-butyl-5-pentyl involves multi-step organic transformations, typically starting from commercially available precursors such as cumene hydroperoxide or cuminaldehyde. The introduction of the butyl group at the 2-position and the pentyl group at the 5-position requires precise regioselective functionalization techniques, often employing palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. Advanced spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are employed to confirm the structural integrity of the compound. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are utilized for purity assessment, ensuring that the final product meets the stringent requirements for biological studies.
Recent research in chemical biology has highlighted the potential of aromatic diols like 1,3-benzenediol,2-butyl-5-pentyl as modulators of enzyme activity and as scaffolds for drug discovery. The hydroxyl groups in this molecule can engage in hydrogen bonding interactions with biological targets, while the alkyl chains provide steric bulk that can influence binding affinity. For instance, studies have demonstrated that structurally related benzenediols exhibit inhibitory effects on certain oxidoreductases by stabilizing reactive intermediates or competing with natural substrates. The unique substitution pattern of 1,3-benzenediol,2-butyl-5-pentyl may confer selectivity against off-target enzymes, making it an attractive lead compound for developing enzyme-based therapeutics.
The pharmaceutical industry has shown interest in exploring 1,3-benzenediol derivatives for their potential therapeutic benefits. Computational modeling and molecular dynamics simulations have been employed to predict how 1,3-benzenediol,2-butyl-5-pentyl might interact with biological macromolecules such as proteins and nucleic acids. These studies suggest that the compound could disrupt pathogenic protein-protein interactions or interfere with DNA replication mechanisms in cancer cells. Additionally, its lipophilic nature due to the butyl and pentyl substituents may enhance membrane permeability, facilitating cellular uptake—a critical factor for drug efficacy.
In vitro experiments have begun to unravel the mechanistic basis of 1,3-benzenediol,2-butyl-5-pentyl's biological effects. Initial assays indicate that it may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This is particularly relevant in contexts where oxidative stress contributes to disease progression, such as neurodegenerative disorders or inflammation-related conditions. Furthermore, its ability to chelate metal ions has been explored as a potential strategy for treating metalloproteinopathies—diseases caused by aberrant metal ion accumulation within cells.
The agrochemical sector has also considered 1,3-benzenediol derivatives for their potential as biopesticides or plant growth regulators. Field trials have tested related compounds for their efficacy in protecting crops from fungal infections or insect damage without harming beneficial organisms. The structural features of 1,3-benzenediol,2-butyl-5-pentyl, including its aromaticity and hydroxyl functionality, may contribute to its bioactivity by mimicking natural phytochemicals that regulate plant defenses or insect behavior.
The environmental impact of synthesizing and using 1,3-benzenediol derivatives is another area of growing interest. Green chemistry principles have guided efforts to develop sustainable synthetic routes that minimize waste generation and hazardous reagent usage. Catalytic processes employing recyclable ligands or biocatalytic methods have been investigated as alternatives to traditional organic transformations. These approaches align with global efforts to reduce the ecological footprint of chemical manufacturing while maintaining high product quality.
Future directions in research on 1,3-benzenediol,2-butyl-5-pentyl include exploring its role in synthetic biology applications. Engineered microorganisms could be used to produce this compound via microbial fermentation pathways using renewable feedstocks—a strategy that would enhance sustainability compared to petrochemical-based synthesis. Additionally,the development of novel derivatives through combinatorial chemistry or directed evolution may uncover even more potent biological activities or improved pharmacokinetic profiles suitable for clinical translation.
The regulatory landscape governing the use of compounds like 1,3-Benzenediol,2-butlyl-5-pentul is evolving alongside advancements in synthetic chemistry and drug development technologies。 Regulatory agencies now emphasize risk-based approaches that prioritize safety without stifling innovation。 Manufacturers must navigate complex guidelines related to chemical safety data sheets (SDS), environmental discharge limits,and occupational exposure limits while ensuring compliance with international trade regulations。
In conclusion,1,3-Benzenediol,2-butlyl-5-pentul(CAS No.,70680--20--55)represents a fascinating subject of study within chemical biology。 Its unique structural features offer opportunities for designing molecules with tailored biological activities,while ongoing research continues to uncover new applications across pharmaceuticals,agrochemicals,and environmental science。 As synthetic methodologies advance,the accessibility of this compound will likely increase,fostering further exploration into its potential contributions to science and society。




